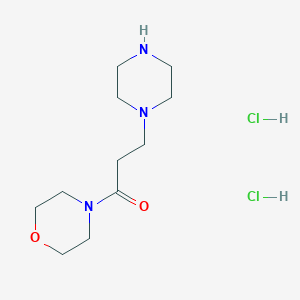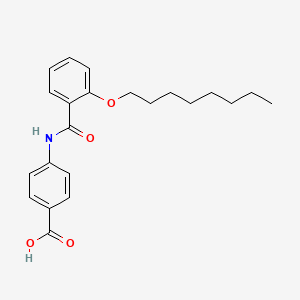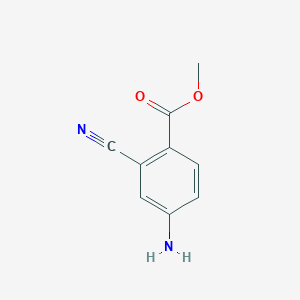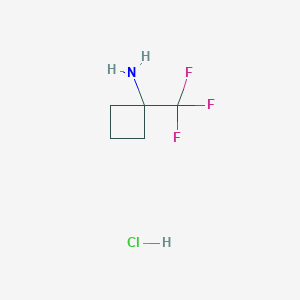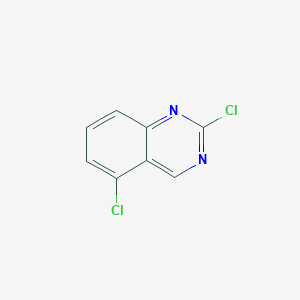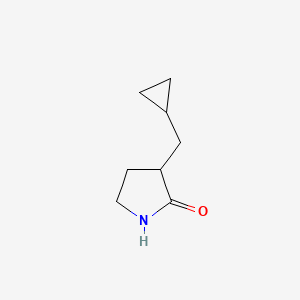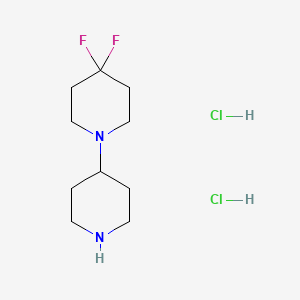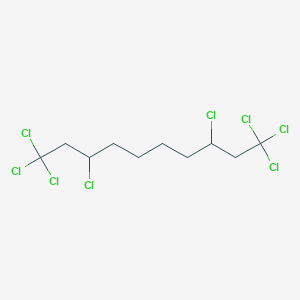
1,1,1,3,8,10,10,10-Octachlorodecane
Descripción general
Descripción
1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin, a type of persistent organic pollutant. It is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. This compound is used in various industrial applications due to its flame retardant properties and its role as a plasticizer.
Métodos De Preparación
The synthesis of 1,1,1,3,8,10,10,10-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron chloride, under controlled temperature and pressure conditions. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,1,3,8,10,10,10-Octachlorodecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated alcohols and acids.
Reduction: Reduction reactions can result in the removal of chlorine atoms, producing less chlorinated hydrocarbons.
Substitution: In the presence of nucleophiles, chlorine atoms can be replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include various chlorinated derivatives and dechlorinated hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,1,3,8,10,10,10-Octachlorodecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated paraffins in various chemical reactions.
Biology: Research on its toxicity and environmental impact helps in understanding the effects of persistent organic pollutants on ecosystems.
Medicine: Studies on its potential health effects contribute to the development of safety guidelines for handling and exposure.
Industry: Its flame retardant properties make it valuable in the production of fire-resistant materials.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,8,10,10,10-Octachlorodecane involves its interaction with biological membranes and enzymes. Its high chlorine content allows it to integrate into lipid bilayers, disrupting membrane integrity and function. It can also inhibit enzyme activity by binding to active sites, leading to cellular dysfunction and toxicity.
Comparación Con Compuestos Similares
1,1,1,3,8,10,10,10-Octachlorodecane can be compared with other chlorinated paraffins, such as:
- 1,1,1,3,9,11,11,11-Octachloroundecane
- 1,1,1,3,10,11-Hexachloroundecane
These compounds share similar properties, such as high chlorine content and stability. this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior.
Propiedades
IUPAC Name |
1,1,1,3,8,10,10,10-octachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKDARFGOJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699600 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-23-3 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
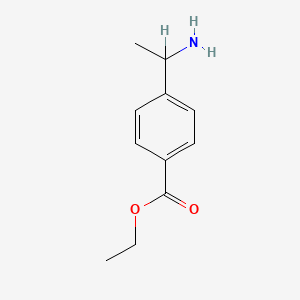
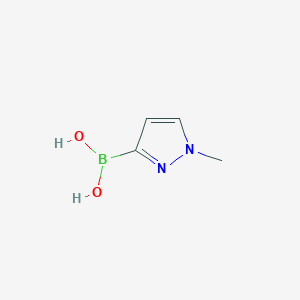
![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
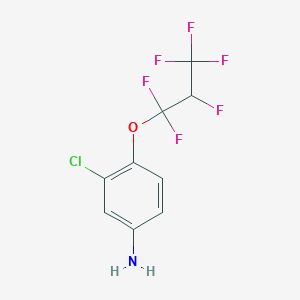
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
